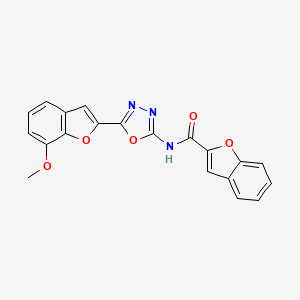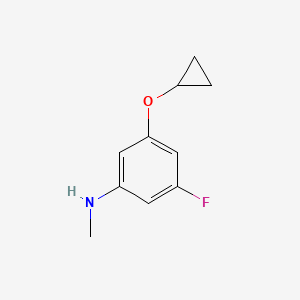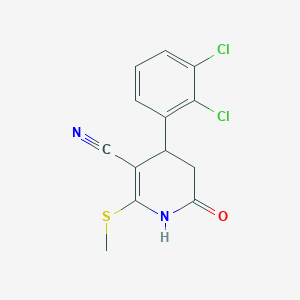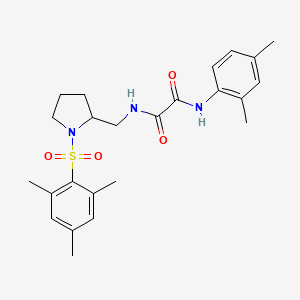
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to an oxadiazole ring and a carboxamide group. The benzofuran ring is a heterocyclic compound, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
Antimicrobial Activity
Research has shown that benzofuran-oxadiazole hybrids, including compounds structurally related to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, exhibit significant antimicrobial properties. Sanjeeva et al. (2021) designed, synthesized, and evaluated the antimicrobial activity of six benzofuran-oxadiazole derivatives, highlighting their potential in combating microbial infections (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Anticancer and Antitumor Activities
Several studies have investigated the anticancer and antitumor potentials of benzofuran derivatives. Pieters et al. (1999) discovered that dihydrobenzofuran lignans and related compounds showed promising anticancer activity, particularly against leukemia and breast cancer cell lines, through the inhibition of tubulin polymerization (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemière, 1999). This suggests the potential of this compound in cancer treatment strategies.
Anti-Tobacco Mosaic Virus (TMV) Activity
In the realm of plant protection, compounds structurally similar to this compound have been identified for their anti-TMV activity. Du et al. (2017) isolated new arylbenzofurans from the fermentation products of an endophytic fungus Phomopsis sp., demonstrating significant inhibitory effects against TMV (Du, Wang, Hu, Yan, Wang, Yang, Gao, Liu, & Hu, 2017). This highlights the potential agricultural applications of such compounds in protecting crops from viral diseases.
Synthesis and Structural Analysis
The synthesis and structural analysis of benzofuran derivatives have been subjects of extensive research, providing insights into their potential applications. Yoshioka et al. (2013) detailed a synthesis method for dihydrobenzofurans, offering a foundation for the development of novel compounds with varied biological activities (Yoshioka, Tanaka, Kohtani, & Miyabe, 2013).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring the biological activities of these compounds and developing them into potential drug lead compounds .
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c1-25-14-8-4-6-12-10-16(27-17(12)14)19-22-23-20(28-19)21-18(24)15-9-11-5-2-3-7-13(11)26-15/h2-10H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYGHLCAFLWWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718204.png)
![N-(4-isopropylphenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2718206.png)


![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)

![N-(3-methoxyphenyl)-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2718216.png)

![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)
